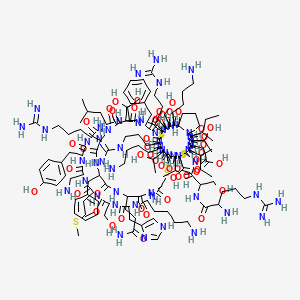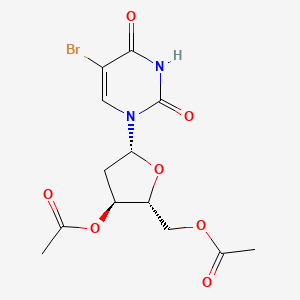
3', 5'-Di-O-acetyl-5-bromo-2'-désoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves efficient methodologies that enable the creation of complex structures with high specificity. For instance, the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates presents a high-yielding route suitable for synthesizing heterocyclic analogues, showcasing techniques that could be applicable to synthesizing the compound (Morgentin et al., 2009).
Molecular Structure Analysis
The determination of molecular structure is often achieved through techniques such as X-ray crystallography. A related study on the molecular structure of a complex organic compound was conducted, highlighting the utility of crystallography in understanding the spatial arrangement of atoms within molecules (Makaev et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds can yield diverse products depending on the conditions applied, such as base treatment leading to uncommon transformations (Ivanova et al., 2006). These transformations are essential for functionalizing molecules or constructing complex molecular architectures.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal in the characterization of chemical compounds. While specific data on “[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate” were not found, studies on similar compounds offer insights into how these properties can be analyzed and interpreted (Shalaby et al., 1995).
Applications De Recherche Scientifique
Étude de la synthèse de l'ADN
Le 3', 5'-Di-O-acetyl-5-bromo-2'-désoxyuridine est utile pour l'étude de la synthèse de l'ADN où il est incorporé dans l'ADN à la place de la thymidine {svg_1}. Cela permet aux chercheurs de suivre et d'étudier le processus de réplication de l'ADN {svg_2}.
Analyse de la prolifération cellulaire
Ce composé est largement utilisé pour mesurer la synthèse de l'ADN et pour marquer les cellules en division {svg_3}. Il est donc utilisé pour étudier la signalisation cellulaire et d'autres processus qui induisent la prolifération cellulaire {svg_4}.
Analyse immunohistochimique
L'ADN résultant, après l'incorporation du this compound, peut être utilisé en conjonction avec des anticorps spécifiques pour l'analyse immunohistochimique de la prolifération cellulaire {svg_5}.
Radiosensibilisation
Le this compound a été étudié comme radiosensibilisateur {svg_6}. Cela signifie qu'il peut rendre les cellules cancéreuses plus sensibles à la radiothérapie, ce qui peut améliorer l'efficacité du traitement {svg_7}.
Outil de diagnostic en oncologie
Ce composé a été utilisé comme outil de diagnostic chez les personnes atteintes de cancer {svg_8}. En s'incorporant dans l'ADN des cellules cancéreuses en division rapide, il permet d'identifier et d'étudier ces cellules {svg_9}.
Identification microbienne
Le this compound peut également être utilisé pour identifier les micro-organismes qui répondent à des substrats carbonés spécifiques dans les environnements aquatiques et terrestres {svg_10}.
Étude de l'extinction des gènes
La bromodésoxyuridine, un composé apparenté, a été découverte pour libérer l'extinction des gènes causée par la méthylation de l'ADN {svg_11}. Cela suggère que le this compound peut avoir des effets similaires et pourrait être utilisé pour étudier les mécanismes d'extinction des gènes {svg_12}.
Expériences de diffraction des rayons X
L'atome de brome dans le this compound peut être utilisé dans des expériences de diffraction des rayons X dans des cristaux contenant de l'ADN ou de l'ARN {svg_13}. Cela peut fournir des informations précieuses sur la structure et la fonction de ces molécules biologiques {svg_14}.
Mécanisme D'action
Target of Action
The primary target of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is DNA. It is incorporated into DNA during the S phase of the cell cycle .
Mode of Action
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine interacts with its target, DNA, by being incorporated into the DNA structure during the S phase of the cell cycle . This incorporation results in changes to the DNA structure and function.
Biochemical Pathways
The compound affects the DNA synthesis pathway. By incorporating into DNA, it can influence the process of DNA replication and transcription . The downstream effects of this interaction can lead to changes in gene expression and cellular function.
Result of Action
The incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine into DNA can have various molecular and cellular effects. For example, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .
Propriétés
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHCNASFWJWJB-HBNTYKKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular structure of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine?
A1: The research paper titled "Structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, C13H15BrN2O7" [] elucidates the crystal structure of this compound. While it doesn't delve into spectroscopic data, it confirms the molecular formula as C13H15BrN2O7. The paper further describes the precise spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions and potential applications.
Q2: Has 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine been studied in complex with other molecules?
A2: Yes, the research paper "Structure of a 1/1 complex of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, C13H15Br0.5I0.5N2O7" [] investigates a 1:1 complex formed between 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine. This study provides insights into the potential for co-crystallization and the interactions of this compound with structurally similar molecules. This information could be valuable for designing formulations or understanding its behavior in complex biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
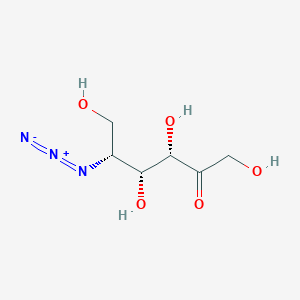
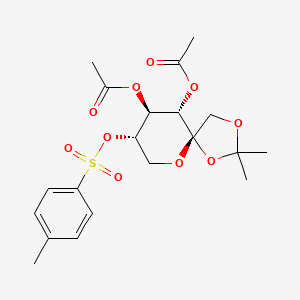
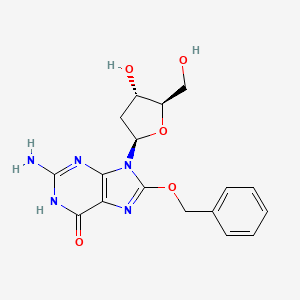
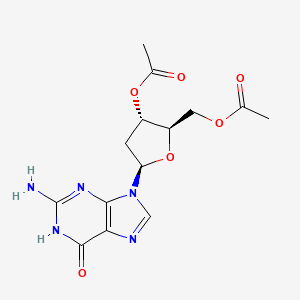
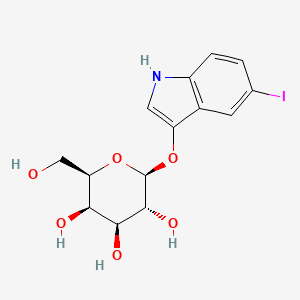
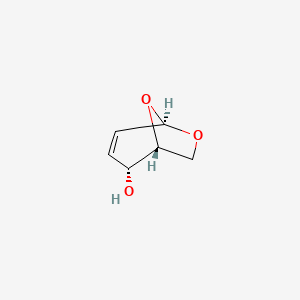

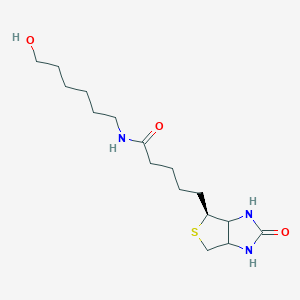
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
